N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine
Description
N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a guanidine derivative featuring a 1,2,4-thiadiazole core substituted with a 4-aminophenyl group at the 3-position. Its molecular formula is C₉H₁₁N₇S, and it combines electron-rich aromatic systems (aminophenyl) with a heterocyclic sulfur-containing scaffold (thiadiazole), which may enhance bioactivity and binding affinity to biological targets .
Properties
CAS No. |
88540-99-2 |
|---|---|
Molecular Formula |
C9H10N6S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-[3-(4-aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H10N6S/c10-6-3-1-5(2-4-6)7-13-9(16-15-7)14-8(11)12/h1-4H,10H2,(H4,11,12,13,14,15) |
InChI Key |
LJPNKYPPZKABNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine typically involves the reaction of 4-aminobenzenethiol with cyanamide under specific conditions The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Oxidation Reactions
The 4-aminophenyl group and sulfur atom in the thiadiazole ring render the compound susceptible to oxidation. Key reactions include:
-
Peroxide-Mediated Oxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic conditions oxidizes the sulfur atom in the thiadiazole ring to a sulfoxide or sulfone derivative.
-
Aromatic Amine Oxidation : The 4-aminophenyl group undergoes oxidation to form nitroso or nitro derivatives under strong oxidizing agents like KMnO₄ or HNO₃.
Typical Conditions :
| Oxidizing Agent | Product | Reaction Site |
|---|---|---|
| H₂O₂ (acidic) | Sulfoxide/sulfone | Thiadiazole-S |
| KMnO₄ (basic) | Nitro derivative | 4-Aminophenyl |
Reduction Reactions
The nitro group (if present in derivatives) and thiadiazole ring can undergo reduction:
-
Catalytic Hydrogenation : Pd/C or Raney Ni catalysts reduce nitro groups to amines.
-
Thiadiazole Ring Reduction : LiAlH₄ reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties.
Example :
Note: Reduction of nitro groups is critical for generating bioactive intermediates .
Substitution Reactions
The guanidine group and thiadiazole ring participate in nucleophilic substitution:
Guanidine Group Reactivity
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylguanidinium salts.
-
Acylation : Acetic anhydride acetylates the primary amine, forming acetylated derivatives .
Thiadiazole Ring Reactivity
-
Halogenation : Electrophilic substitution with Cl₂ or Br₂ introduces halogens at the C-3 position.
-
Amination : Reacts with amines (e.g., NH₃) under Cu catalysis to form 5-amino-1,2,4-thiadiazoles .
Cyclization and Condensation Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
Michael Addition : The guanidine’s NH₂ group undergoes Michael addition with α,β-unsaturated carbonyl compounds (e.g., acrylates), forming pyrimidine hybrids .
-
Cyclocondensation : Reacts with β-diketones or β-keto esters to form fused pyrimidine-thiadiazole systems .
Mechanism Example :
-
Michael Addition :
-
Intramolecular Cyclization :
Yields: Up to 85% under optimized conditions (reflux, Et₃N) .
Comparative Reactivity with Analogues
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine has been investigated for its effectiveness against various bacterial and fungal strains:
- Bacterial Inhibition : Studies have shown that derivatives of thiadiazole can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the guanidine group enhances the compound's interaction with bacterial targets, potentially leading to enzyme inhibition.
- Fungal Activity : The compound has also demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anticancer Potential
The anticancer properties of this compound are under investigation. Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and modulate signaling pathways critical for tumor growth .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Mechanism of Action
The mechanism of action of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Features of Guanidine Derivatives
*Estimated based on structural analogs.
Key Observations :
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-aminophenyl group provides electron-donating properties, contrasting with electron-withdrawing substituents (e.g., Cl, sulfonyl) in derivatives. This may influence solubility and receptor interactions .
Heterocyclic Diversity: The thiadiazole core differs from benzenesulfonyl (), pyrimidine-thiazole (), and simpler aryl systems ().
Pharmacological Implications: Sulfonylguanidines () are often explored as enzyme inhibitors (e.g., carbonic anhydrase), while pyrimidine-thiazole hybrids () target kinase pathways. The target compound’s aminophenyl-thiadiazole scaffold may favor antimicrobial or anticancer activity .
Key Observations :
Conventional vs. Microwave Synthesis : The target compound’s synthesis likely requires prolonged heating (12–24 h), whereas microwave-assisted methods () achieve higher yields in minutes, suggesting room for optimization .
Reagent Sensitivity : Sulfonylguanidines () demand anhydrous conditions and strong bases (K₂CO₃), while methoxyphenyl derivatives () utilize milder alkylation conditions. The target compound’s thiourea intermediates may require careful pH control .
Table 3: Bioactivity and Toxicity Data
Key Observations :
Safety vs. Efficacy : The target compound’s primary amine (NH₂) may pose reactivity risks compared to methylated () or sulfonylated () analogs.
Target Selectivity : Pyrimidine-thiazole derivatives () exhibit high potency but poor safety margins, whereas sulfonylguanidines balance efficacy and tolerability .
Biological Activity
N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties. The analysis includes data tables and relevant case studies to provide a comprehensive overview of its potential applications in medicine.
Structural Characteristics
The compound features a thiadiazole ring, which is significant for its biological activity. The structural formula is as follows:
This structure contributes to its interaction with various biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 64 μg/mL |
| This compound | Candida albicans | 48 μg/mL |
Research indicates that the presence of halogen substituents enhances antibacterial activity against Gram-positive bacteria while oxygenated groups improve antifungal efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has demonstrated significant inhibitory effects on tumor cell proliferation.
Case Study: Inhibition of Tumor Cell Proliferation
A study conducted by Kumar et al. (2010) evaluated the effect of this compound on various cancer cell lines. The results showed a notable reduction in cell viability:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values : Ranged from 10 to 20 μM across different cell lines.
The mechanism of action appears to involve the inhibition of cell division and migration .
Anticonvulsant Activity
Thiadiazole derivatives are also recognized for their anticonvulsant properties. This compound has been tested in animal models for its efficacy in seizure control.
Table 2: Anticonvulsant Activity in Animal Models
| Compound | Model Used | Protective Index (PI) |
|---|---|---|
| This compound | PTZ-induced seizures | 6.5 |
| Phenytoin | PTZ-induced seizures | 7 |
| Carbamazepine | PTZ-induced seizures | 11 |
The protective index indicates that while this compound is effective, it may not be as potent as established anticonvulsants like phenytoin and carbamazepine .
Q & A
Basic: What safety protocols should researchers follow when handling N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine?
Answer:
- General Safety Measures : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with water and seek medical attention. Store the compound in a sealed, dry container away from ignition sources .
- Disposal : Follow institutional guidelines for hazardous waste. Avoid environmental release .
Basic: What synthetic routes are documented for this compound and its structural analogs?
Answer:
- Thiadiazole Core Synthesis : Thiadiazole rings are typically synthesized via cyclization reactions using thiourea derivatives and carbonyl compounds under acidic conditions. For example, 1,3,4-thiadiazoles can form from thiosemicarbazides .
- Guanidine Functionalization : Post-synthetic modification may involve coupling guanidine groups to the thiadiazole ring using carbodiimide-mediated reactions .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
- Experimental Design : Use a 2^k factorial design to test variables (e.g., temperature, catalyst concentration, solvent ratio). For example, a 2^3 design evaluates 8 experimental conditions to identify significant factors affecting yield .
- Data Analysis : Apply ANOVA to resolve interactions between variables. Optimize parameters using response surface methodology (RSM) to maximize purity and yield .
Advanced: Which computational tools predict the reactivity and stability of this compound?
Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA for density functional theory (DFT) to model electronic properties, such as HOMO-LUMO gaps, and predict stability under varying pH or temperature .
- Reaction Path Search : Tools like GRRM or AFIR can simulate reaction mechanisms, identifying intermediates and transition states for synthetic pathway validation .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks. Aromatic protons in the 4-aminophenyl group typically resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 277.08 for C₉H₉N₅S).
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions, such as hydrogen bonds between guanidine and thiadiazole moieties .
Advanced: How to address contradictions in biological activity data for thiadiazole derivatives?
Answer:
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cohen’s d) to assess effect size variability.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects from methodological noise .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to rationalize activity discrepancies .
Basic: What biological targets are plausible based on this compound’s structure?
Answer:
- Enzyme Inhibition : The thiadiazole-guanidine scaffold may target kinases or proteases via hydrogen bonding with active-site residues.
- Antimicrobial Activity : Thiadiazoles disrupt microbial cell membranes; evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- In Vitro Assays : Use MTT assays for cytotoxicity screening and molecular docking (AutoDock Vina) to predict target binding .
Advanced: What scaling strategies maintain yield and purity during synthesis scale-up?
Answer:
- Process Engineering : Apply dimensionless scaling parameters (e.g., Reynolds number) to ensure consistent mixing and heat transfer in larger reactors .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring of reaction progression .
- Purification : Optimize column chromatography (e.g., gradient elution) or recrystallization solvents to retain purity at multi-gram scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
